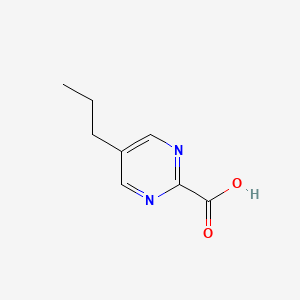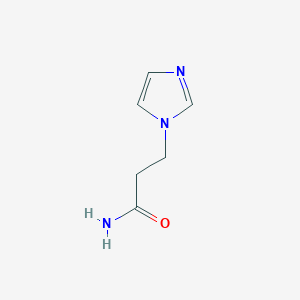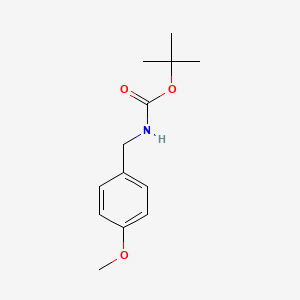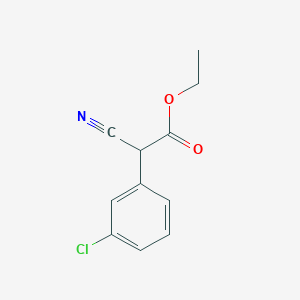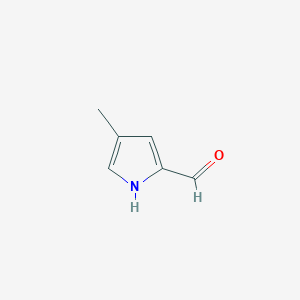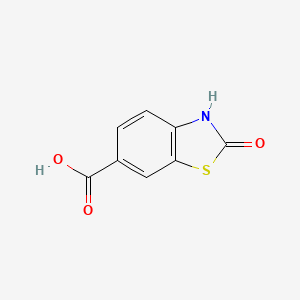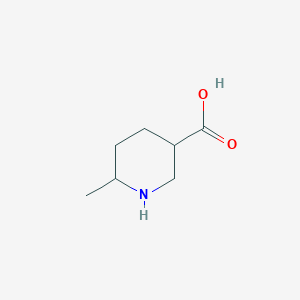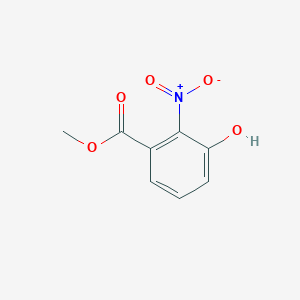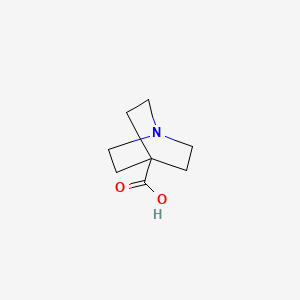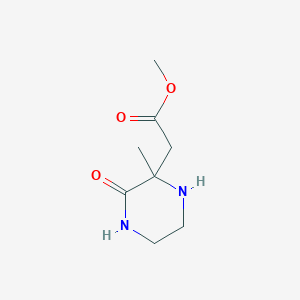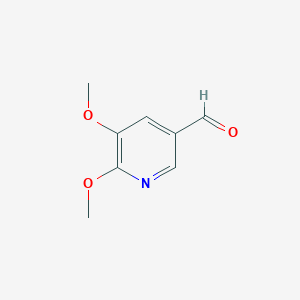
5,6-Dimethoxynicotinaldehyde
Descripción general
Descripción
5,6-Dimethoxynicotinaldehyde (DMNA) is an organic compound synthesized from 5,6-dimethoxynicotinic acid. It has a molecular formula of C8H9NO3 and a molecular weight of 167.16 .
Molecular Structure Analysis
The molecular structure of 5,6-Dimethoxynicotinaldehyde can be represented by the SMILES string COc1cc(C=O)cnc1OC . This representation indicates the presence of a pyridine ring with two methoxy groups and an aldehyde group.Physical And Chemical Properties Analysis
5,6-Dimethoxynicotinaldehyde is a solid substance . Its boiling point is predicted to be 277.8±35.0°C at a pressure of 760 Torr .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 5,6-Dimethoxynicotinaldehyde has been utilized in the synthesis of various chemical compounds. For instance, it was used in the preparation of Butane-1,2-diacetal-protected l-Glyceraldehyde from D-Mannitol. This process highlighted its role as a stable alternative to glyceraldehyde acetonide, showing its significance in the synthesis of related building blocks (Ley & Michel, 2003).
Applications in Bio-catalysts Design
- Although not directly involving 5,6-Dimethoxynicotinaldehyde, related research discussed the use of glutaraldehyde in bio-catalysts design. This research underlines the broader context of aldehyde application in biocatalysis, potentially providing insights into the applications of 5,6-Dimethoxynicotinaldehyde in similar domains (Barbosa et al., 2014).
Antioxidant and Antihyperglycemic Agents
- Research has also explored the synthesis of compounds containing 5,6-Dimethoxynicotinaldehyde derivatives for potential medical applications. These derivatives were assessed for their antioxidant activity and antihyperglycemic effects, demonstrating the compound's relevance in pharmacological research (Kenchappa et al., 2017).
Structural and Stability Analysis
- Studies have been conducted on the stability and structural properties of compounds similar to 5,6-Dimethoxynicotinaldehyde. This includes the analysis of alkoxy-substituted inden-2-ones and related compounds, which provides valuable information regarding the stability and reactivity of such compounds (Bradshaw, Jones, & Nongrum, 1991).
Crystal Structure and Synthesis
- The synthesis and crystal structure of 5,6-Dimethoxynicotinaldehyde derivatives have been extensively studied. These studies offer insights into the crystallographic and molecular properties of such compounds, contributing to a deeper understanding of their chemical characteristics (Chen, Ye, & Hu, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
5,6-dimethoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-3-6(5-10)4-9-8(7)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQOHVMOURVZMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557127 | |
| Record name | 5,6-Dimethoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethoxynicotinaldehyde | |
CAS RN |
52605-99-9 | |
| Record name | 5,6-Dimethoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1315671.png)
